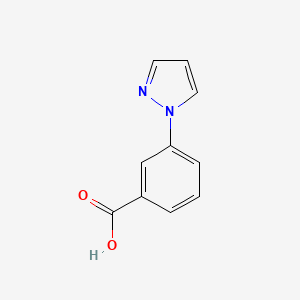

3-(1H-pyrazol-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMWJDGRIJPPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383766 | |

| Record name | 3-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264264-33-7 | |

| Record name | 3-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264264-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(1H-pyrazol-1-yl)benzoic Acid via Ullmann Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-(1H-pyrazol-1-yl)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. The core focus of this document is the Ullmann condensation, a classic and effective method for the N-arylation of pyrazole. This guide details the experimental protocol, presents relevant data in a structured format, and illustrates key chemical and procedural concepts through diagrams.

Introduction

This compound is a versatile intermediate recognized for its utility in the development of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs, as well as in the synthesis of herbicides and fungicides.[1] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a reliable method for the formation of the aryl-N bond between pyrazole and a benzoic acid derivative.[2] While traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper, modern protocols have been refined to be more efficient and versatile.[3]

Reaction Scheme and Mechanism

The synthesis of this compound via Ullmann condensation involves the coupling of pyrazole with a 3-halobenzoic acid, typically 3-bromobenzoic acid, in the presence of a copper catalyst, a base, and a high-boiling polar solvent.

Reaction Scheme:

Caption: General reaction scheme for the Ullmann condensation.

The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I)-pyrazole complex, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the desired C-N bond and regenerate the active copper(I) species.

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for similar Ullmann-type N-arylation reactions.[2]

Materials:

-

3-Bromobenzoic acid

-

Pyrazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), pyrazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromobenzoic acid.

-

Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Heat the reaction mixture to 120-140°C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. This will protonate the carboxylic acid and cause the product to precipitate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | [4] |

| Molecular Weight | 188.19 g/mol | [4] |

| Appearance | Orange to brown solid | [4] |

| Purity | ≥ 99% (LCMS) | [4] |

| CAS Number | 264264-33-7 | [1] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | A spectrum is available on SpectraBase. | [5] |

| ¹³C NMR | No direct data found for the target molecule. For benzoic acid, typical signals appear at δ 172.60 (C=O), 133.89, 130.28, 129.39, 128.55 (aromatic C). | [6][7] |

| IR (Infrared) | No direct data found. Expected characteristic peaks: ~3100-3000 cm⁻¹ (aromatic C-H), ~1700-1680 cm⁻¹ (C=O of carboxylic acid), ~1600-1450 cm⁻¹ (aromatic C=C). | |

| Mass Spec. | No direct data found. Expected [M+H]⁺ at m/z 189. |

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The synthesis and purification of this compound follows a standard workflow in organic synthesis.

Caption: A typical workflow for organic synthesis and purification.

Relevant Signaling Pathways in Drug Development

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[8] Their mechanism of action often involves the inhibition of key enzymes in signaling pathways. For instance, many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) target the cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.[8][9] In cancer research, pyrazole derivatives have been investigated as inhibitors of various kinases, such as PI3K, VEGFR, and CDKs, which are integral components of signaling pathways that regulate cell proliferation, angiogenesis, and survival.[5][10][11]

Caption: Potential signaling pathways targeted by pyrazole derivatives.

Conclusion

The Ullmann condensation offers a robust and adaptable method for the synthesis of this compound. This guide provides a comprehensive framework for its preparation, characterization, and contextualizes its relevance in drug discovery. The detailed protocol, compiled from established procedures for analogous reactions, serves as a valuable starting point for researchers. Further optimization of reaction conditions, such as catalyst and ligand choice, may lead to improved yields and milder reaction conditions. The diverse biological activities of pyrazole derivatives underscore the importance of this synthetic intermediate in the ongoing development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(1H-pyrazol-1-yl)benzoic acid: A Technical Guide

Introduction

3-(1H-pyrazol-1-yl)benzoic acid is a bifunctional organic molecule incorporating a pyrazole ring attached to a benzoic acid framework. This compound and its derivatives are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with both pyrazole and benzoic acid motifs. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of synthesized this compound. This technical guide provides a summary of the predicted spectroscopic data and detailed experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.2 | Singlet (broad) | 1H | COOH |

| ~8.5 | Singlet | 1H | Pyrazole H-5 |

| ~8.2 | Singlet | 1H | Benzoic Acid H-2 |

| ~8.0 | Doublet | 1H | Benzoic Acid H-6 |

| ~7.8 | Doublet | 1H | Pyrazole H-3 |

| ~7.6 | Triplet | 1H | Benzoic Acid H-5 |

| ~7.5 | Doublet of Doublets | 1H | Benzoic Acid H-4 |

| ~6.6 | Triplet | 1H | Pyrazole H-4 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~142 | Pyrazole C-5 |

| ~140 | Benzoic Acid C-3 |

| ~132 | Benzoic Acid C-1 |

| ~130 | Benzoic Acid C-5 |

| ~129 | Benzoic Acid C-6 |

| ~128 | Pyrazole C-3 |

| ~127 | Benzoic Acid C-2 |

| ~125 | Benzoic Acid C-4 |

| ~108 | Pyrazole C-4 |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid dimer)[1][2] |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid)[1][2] |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (Aromatic and Pyrazole rings) |

| ~1420 | Medium | O-H bend (in-plane)[1] |

| ~1300 | Strong | C-O stretch[1] |

| ~920 | Broad, Medium | O-H bend (out-of-plane)[1] |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments for this compound Ionization Method: Electron Ionization (EI)

| m/z | Predicted Fragment Ion |

| 188 | [M]⁺ (Molecular Ion) |

| 171 | [M - OH]⁺ |

| 143 | [M - COOH]⁺ |

| 115 | [C₆H₅N₂]⁺ |

| 105 | [C₆H₅CO]⁺[3] |

| 77 | [C₆H₅]⁺[3] |

Predicted UV-Vis Spectroscopy Data

Table 5: Predicted UV-Vis Absorption Maxima for this compound Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~230 | High | π → π[4][5] |

| ~275 | Medium | π → π[4][5] |

Experimental Protocols

The following sections detail the standard experimental methodologies for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition for ¹H NMR:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Data Acquisition:

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion. A common fragmentation for benzoic acid derivatives is the loss of carbon dioxide.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Prepare a blank solution containing only the solvent.

Data Acquisition:

-

Fill two matched quartz cuvettes, one with the blank solution and one with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorbance spectrum over a desired wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the blank. The absorption spectra of benzoic acid derivatives can be influenced by the pH of the solution.[7][8]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 6. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 3-(1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(1H-pyrazol-1-yl)benzoic acid. This pivotal molecule is of significant interest in medicinal chemistry and drug development due to its versatile structure, which serves as a valuable scaffold in the synthesis of novel therapeutic agents. The following sections detail the NMR data in a structured format, outline the experimental protocols for data acquisition, and provide a visual representation of the molecular structure and its NMR correlations.

Spectroscopic Data

The structural elucidation of this compound is definitively achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The data presented here was acquired in a deuterated solvent, and the chemical shifts (δ) are referenced accordingly.

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5' | 8.53 | d | 2.5 |

| H-2 | 8.32 | t | 1.6 |

| H-6 | 8.16 | ddd | 7.9, 2.0, 1.2 |

| H-4 | 7.96 | ddd | 8.0, 2.2, 1.0 |

| H-3' | 7.82 | d | 1.7 |

| H-5 | 7.69 | t | 7.9 |

| H-4' | 6.59 | dd | 2.5, 1.7 |

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule, offering critical insights into the carbon framework.

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 166.8 |

| C-5' | 142.3 |

| C-1 | 140.2 |

| C-3 | 132.3 |

| C-6 | 131.2 |

| C-5 | 130.3 |

| C-2 | 129.2 |

| C-3' | 127.8 |

| C-4 | 126.9 |

| C-4' | 108.2 |

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following protocols outline the methodology for the synthesis of this compound and the subsequent NMR analysis.

Synthesis of this compound

A common synthetic route involves the reaction of 3-aminobenzoic acid with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst.

Materials:

-

3-aminobenzoic acid

-

1,1,3,3-tetramethoxypropane

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

A mixture of 3-aminobenzoic acid and 1,1,3,3-tetramethoxypropane in ethanol is prepared.

-

Concentrated hydrochloric acid is added dropwise to the mixture while stirring.

-

The reaction mixture is heated under reflux for several hours, with the reaction progress monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is neutralized with a suitable base, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and carboxylic acid protons, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Visualization of Molecular Structure and NMR Assignments

The following diagram, generated using Graphviz, illustrates the molecular structure of this compound with the numbering of the atoms for NMR signal assignment.

Caption: Molecular structure of this compound.

Crystal Structure Analysis of Pyrazole-Containing Benzoic Acids: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of pyrazole-containing benzoic acids, a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole motif is a key pharmacophore in numerous approved drugs, and its combination with a benzoic acid moiety offers a versatile scaffold for developing novel therapeutic agents.[1][2][3] Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for rational drug design, as it elucidates intermolecular interactions that govern physicochemical properties such as solubility and stability, and informs structure-activity relationships (SAR).

Core Concepts in the Structural Analysis of Pyrazole-Benzoic Acids

The crystal structures of pyrazole-containing benzoic acids are primarily stabilized by a network of intermolecular hydrogen bonds. The acidic proton of the carboxylic acid group readily interacts with the basic nitrogen atoms of the pyrazole ring, leading to the formation of robust supramolecular synthons. These interactions, along with weaker C-H···O and π-π stacking interactions, dictate the overall crystal packing. The analysis of these non-covalent interactions is crucial for understanding and predicting the solid-state behavior of these compounds.

Experimental Protocols

A generalized workflow for the synthesis and single-crystal X-ray diffraction analysis of a representative pyrazole-containing benzoic acid is presented below.

Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid

A common synthetic route to 4-(1H-pyrazol-1-yl)benzoic acid involves the reaction of 4-(1H-pyrazol-1-yl)benzonitrile with sodium hydroxide in a mixture of ethanol and water. The reaction mixture is heated, and upon completion, the product is precipitated by adjusting the pH with hydrochloric acid. The resulting solid can be collected by filtration and purified by recrystallization.[4]

Single-Crystal X-ray Diffraction Analysis

1. Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[5]

2. Data Collection: A suitable single crystal is mounted on a goniometer head.[5] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[6] The data collection is typically performed at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations. The crystal is rotated, and a series of diffraction images are collected over a range of angles.[5][6][7]

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using crystallographic software.

Data Presentation: Crystallographic Data

The following table summarizes representative crystallographic data for a pyrazole-containing benzoic acid derivative, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, to illustrate the type of quantitative data obtained from a single-crystal X-ray diffraction study.[8]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄N₂O₂ |

| Formula Weight | 230.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 (2) |

| b (Å) | 11.456 (2) |

| c (Å) | 10.587 (2) |

| α (°) | 90 |

| β (°) | 101.58 (3) |

| γ (°) | 90 |

| Volume (ų) | 1200.4 (4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.274 |

| Absorption Coeff. (mm⁻¹) | 0.088 |

| F(000) | 488 |

| Crystal Size (mm³) | 0.20 x 0.18 x 0.15 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| 2θ range for data collection (°) | 2.22 to 25.00 |

| Index ranges | -12 ≤ h ≤ 12, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |

| Reflections collected | 9815 |

| Independent reflections | 2110 [R(int) = 0.0461] |

| Data/restraints/parameters | 2110 / 0 / 156 |

| Goodness-of-fit on F² | 1.042 |

| Final R indexes [I>2σ(I)] | R₁ = 0.0531, wR₂ = 0.1384 |

| R indexes (all data) | R₁ = 0.0711, wR₂ = 0.1542 |

| Largest diff. peak/hole (e Å⁻³) | 0.236 and -0.213 |

Intermolecular Interactions

The crystal packing of pyrazole-containing benzoic acids is often characterized by the formation of hydrogen-bonded dimers or chains. In the case of 4-(1H-pyrazol-1-yl)benzoic acid, the carboxylic acid groups can form classic centrosymmetric dimers via O-H···O hydrogen bonds. Additionally, the pyrazole nitrogen can act as a hydrogen bond acceptor, leading to further intermolecular connections. The following table provides an example of typical hydrogen bond geometries.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O-H···N | 0.82 | 1.89 | 2.68 | 162 |

| C-H···O | 0.93 | 2.45 | 3.36 | 168 |

Visualization of the Drug Development Workflow

The integration of crystal structure analysis into the broader drug discovery and development pipeline is critical for the successful advancement of pyrazole-containing benzoic acids as therapeutic candidates. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for small molecule drug discovery.

Conclusion

The crystal structure analysis of pyrazole-containing benzoic acids provides invaluable insights for drug development professionals. The detailed structural information obtained from these studies, including precise bond lengths, bond angles, and the nature of intermolecular interactions, is fundamental to understanding the structure-property relationships that govern the efficacy and developability of these promising therapeutic agents. The integration of crystallographic data into the drug discovery pipeline, from lead optimization to preclinical development, is a cornerstone of modern, rational drug design.

References

- 1. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint of 3-(1H-pyrazol-1-yl)benzoic acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 3-(1H-pyrazol-1-yl)benzoic acid, a molecule of significant interest in pharmaceutical and materials science. This document details the theoretical framework and computational methodologies used to elucidate its structural, electronic, and spectroscopic properties. Experimental data, where available for analogous compounds, is provided for comparative analysis.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to a benzoic acid moiety. This unique combination of a five-membered aromatic heterocycle and a carboxylic acid functional group imparts a range of interesting chemical and physical properties, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. Understanding the molecule's quantum chemical properties is paramount for predicting its reactivity, stability, and potential biological activity. This guide summarizes key computational analyses, including Density Functional Theory (DFT) calculations to determine its optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

Experimental Protocols

General Synthetic Protocol (Adapted from Ullmann Condensation of N-aryl pyrazoles):

-

Reactants: 3-Iodobenzoic acid or 3-bromobenzoic acid (1.0 equivalent), 1H-pyrazole (1.2 equivalents).

-

Catalyst: Copper(I) iodide (CuI) (0.1 equivalents).

-

Ligand: L-proline or a diamine ligand (e.g., N,N'-dimethylethylenediamine) (0.2 equivalents).

-

Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-halobenzoic acid, 1H-pyrazole, copper(I) iodide, the ligand, and the base.

-

Add the anhydrous solvent via syringe.

-

The reaction mixture is then heated to a temperature between 110-140°C and stirred vigorously for 12-24 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous solution is acidified with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

The crude product is collected by vacuum filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Characterization:

The synthesized compound would be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure. While specific data for the title compound is not available in the provided search results, related compounds show characteristic signals for the pyrazole and benzoic acid protons and carbons.[9][10][11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (~1600-1400 cm⁻¹), and C-H stretching and bending vibrations.[12][13]

Computational Methodology

The quantum chemical calculations summarized herein are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[14][15][16][17][18][19][20]

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and reliable method for such calculations.[15][16][17]

-

Basis Set: The 6-311++G(d,p) basis set is a good choice for providing a balance between accuracy and computational cost for molecules of this size.

The computational workflow involves the following steps:

Caption: A typical workflow for quantum chemical calculations.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound is optimized to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. Based on studies of similar molecules, a key structural feature is the dihedral angle between the pyrazole and the benzene rings, which is expected to be non-planar, likely in the range of 35-45 degrees. This twist arises from the steric hindrance between the ortho-hydrogen of the benzene ring and the hydrogen at the 5-position of the pyrazole ring.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) of this compound (Theoretical). (Note: As specific calculated data for the title compound is not available in the search results, this table is a template. The values would be obtained from the output of the DFT calculation.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | ~1.39 | C-C-C (ring) | ~120 |

| C-N (pyrazole) | ~1.38 | C-N-N (pyrazole) | ~108 |

| N-N (pyrazole) | ~1.35 | C-C-N | ~125 |

| C-C (carboxyl) | ~1.50 | O-C-O (carboxyl) | ~123 |

| C=O (carboxyl) | ~1.22 | ||

| C-O (carboxyl) | ~1.36 |

Vibrational Analysis

Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the infrared spectrum. The calculated frequencies are usually scaled by an empirical factor (around 0.96 for B3LYP/6-311++G(d,p)) to better match experimental data.

Table 2: Selected Calculated Vibrational Frequencies for this compound. (Note: This is a representative table based on typical values for the functional groups.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (Typical Range) |

| O-H stretch (Carboxylic acid) | ~3600 | ~3300-2500 (broad) |

| C-H stretch (Aromatic) | ~3100-3000 | ~3100-3000 |

| C=O stretch (Carboxylic acid) | ~1750 | ~1720-1680 |

| C=N, C=C stretch (Aromatic rings) | ~1600-1450 | ~1610-1450 |

| C-O stretch (Carboxylic acid) | ~1300 | ~1320-1210 |

| C-N stretch | ~1250 | ~1300-1200 |

| O-H bend (Carboxylic acid) | ~1420 | ~1440-1395 |

| C-H out-of-plane bend | ~900-700 | ~900-675 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[14][15][16][17]

Table 3: Frontier Molecular Orbital Properties of this compound (Theoretical). (Note: Values are illustrative based on similar pyrazole derivatives.)

| Parameter | Value (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 6.0 |

The HOMO is typically localized on the more electron-rich pyrazole ring, while the LUMO is often distributed over the electron-withdrawing benzoic acid moiety. This suggests that the pyrazole ring is the likely site for electrophilic attack, while the benzoic acid part is more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. The different colors on the MEP surface represent different electrostatic potential values.

-

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas and potential sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

-

Blue: Regions of positive electrostatic potential, indicating electron-poor areas and potential sites for nucleophilic attack. These are usually located around hydrogen atoms, particularly the acidic proton of the carboxylic acid.

For this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carboxylic group and the nitrogen atoms of the pyrazole ring. The most positive potential (blue) is expected around the hydroxyl hydrogen of the carboxylic acid.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It gives information about charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. The analysis of the second-order perturbation energies (E(2)) reveals the stabilizing interactions between donor and acceptor orbitals. For this compound, significant delocalization is expected between the lone pairs of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the aromatic rings.

Table 4: Mulliken and NBO Atomic Charges of Selected Atoms in this compound (Theoretical). (Note: This table is a template for the expected charge distribution.)

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| O (C=O) | ~ -0.5 | ~ -0.7 |

| O (-OH) | ~ -0.6 | ~ -0.8 |

| N1 (pyrazole) | ~ -0.2 | ~ -0.4 |

| N2 (pyrazole) | ~ -0.1 | ~ -0.3 |

| C (carboxyl) | ~ +0.7 | ~ +1.0 |

| H (-OH) | ~ +0.4 | ~ +0.5 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the computational analysis of this compound, starting from the molecular structure and leading to the prediction of its chemical properties.

Caption: Logical workflow of quantum chemical analysis.

Conclusion

This technical guide has outlined the key quantum chemical calculations that are instrumental in characterizing this compound. The theoretical data derived from DFT calculations, including optimized geometry, vibrational spectra, FMO analysis, MEP, and NBO analysis, provide a detailed understanding of the molecule's electronic structure and reactivity. This information is invaluable for researchers in the fields of medicinal chemistry and materials science, aiding in the rational design of novel compounds with desired properties and functionalities. While experimental data for this specific molecule is sparse in the reviewed literature, the computational approaches described here provide a robust framework for its theoretical investigation and can guide future experimental work.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. scilit.com [scilit.com]

- 9. rsc.org [rsc.org]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method | Semantic Scholar [semanticscholar.org]

- 18. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

discovery and isolation of novel pyrazole-based compounds

An In-Depth Technical Guide to the Discovery, Isolation, and Evaluation of Novel Pyrazole-Based Compounds

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to form a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents.[3] FDA-approved drugs containing the pyrazole motif, such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Crizotinib (anticancer), highlight the scaffold's therapeutic versatility.[4][5] This guide provides a technical overview of the methodologies involved in the discovery, synthesis, and biological evaluation of novel pyrazole-based compounds for researchers and drug development professionals.

Discovery and Synthesis Strategies

The synthesis of the pyrazole core is highly versatile, with several established methods allowing for the creation of diverse derivatives. The most common strategies involve the cyclocondensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic synthon.[6]

Common Synthetic Pathways:

-

Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls) : First reported in 1883, this is a cornerstone reaction involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[7] The use of unsymmetrical dicarbonyl compounds can lead to regioisomeric products, a key consideration in synthesis design.[8]

-

From α,β-Unsaturated Carbonyls (Chalcones) : The reaction of α,β-unsaturated aldehydes or ketones (often chalcones) with hydrazine derivatives is a widely used method for producing pyrazolines, which can be subsequently oxidized to pyrazoles.[8][9] This approach is efficient for creating structurally diverse libraries.[9]

-

1,3-Dipolar Cycloaddition : These reactions involve the [3+2] cycloaddition between an alkyne and a 1,3-dipolar compound, such as a diazo intermediate or a nitrilimine, to form the pyrazole ring.[8][10] This method offers a high degree of control over regioselectivity.[8]

A general workflow for the discovery and evaluation of novel pyrazole compounds is outlined below.

Experimental Protocols

Detailed and reproducible protocols are critical for the successful synthesis and evaluation of novel compounds.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol is based on the classical Knorr synthesis, reacting a 1,3-diketone with a substituted hydrazine.[6][8]

Materials:

-

Substituted 1,3-diketone (e.g., dibenzoylmethane) (1.0 eq)

-

Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.1 eq)

-

Glacial Acetic Acid (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve the 1,3-diketone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

A solid precipitate will form. Filter the solid using a Büchner funnel, and wash thoroughly with cold water to remove excess acid.

-

Dry the crude product under a vacuum.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole derivative.[11]

Protocol 2: Structural Characterization

The identity and purity of synthesized compounds are confirmed using a combination of spectroscopic methods.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS). The spectra confirm the proton and carbon framework of the molecule.[11]

-

Mass Spectrometry (MS) : Obtain mass spectra using an electrospray ionization (ESI) source. The resulting molecular ion peak [M+H]⁺ is used to confirm the molecular weight of the synthesized compound.[11][15]

-

Infrared (IR) Spectroscopy : Record IR spectra using a FT-IR spectrophotometer. The presence of characteristic absorption bands for functional groups (e.g., C=O, N-H, C=N) helps confirm the structure.[16]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of novel compounds against cancer cell lines.[12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[10][17]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the pyrazole compounds in the growth medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the plates and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]

Data Presentation: Biological Activity

The pharmacological potential of novel pyrazole derivatives is extensive, with significant activity reported in anticancer and antimicrobial studies.[1][2] Quantitative data from these assays are crucial for structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Novel Pyrazole Derivatives

| Compound ID | Target Cell Line | Activity | Reference Drug | IC₅₀ (µM) | Reference |

| Compound 25 | HT29 (Colon) | Anticancer | Axitinib | 3.17 | [17] |

| Compound 25 | A549 (Lung) | Anticancer | Axitinib | 4.52 | [17] |

| Compound 33 | HCT116 (Colon) | Anticancer | Doxorubicin | <23.7 | [17] |

| Compound 34 | HCT116 (Colon) | Anticancer | Doxorubicin | <23.7 | [17] |

| Compound 43 | MCF-7 (Breast) | PI3 Kinase Inhibitor | Doxorubicin | 0.25 | [17] |

| Compound 157 | HCT-116 (Colon) | Anticancer | Doxorubicin | 1.51 | [10] |

| Compound 161b | A-549 (Lung) | Anticancer | 5-Fluorouracil | 3.22 | [10] |

| Compound 6b | HNO-97 (Head/Neck) | Anticancer | - | 10.0 | [18][19] |

| Compound 6d | HNO-97 (Head/Neck) | Anticancer | - | 10.56 | [18][19] |

| Compound 5b | K562 (Leukemia) | Tubulin Inhibitor | ABT-751 | 0.021 | [15] |

| Compound 5b | A549 (Lung) | Tubulin Inhibitor | ABT-751 | 0.69 | [15] |

Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives

| Compound ID | Target Organism | Activity | MIC (µg/mL) | Reference |

| Compound 6d | E. coli | Antibacterial | 7.8 | [18][19][20] |

| Compound 6d | MRSA | Antibacterial | 15.7 | [18][19][20] |

Mechanism of Action & Signaling Pathways

Pyrazole derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways critical for tumor growth, proliferation, and survival.[17] Network pharmacology analyses have identified key therapeutic targets such as EGFR, AKT1, VEGFR, and various kinases.[5][17]

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical pathway for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[17] Several pyrazole-based compounds have been developed as inhibitors of VEGFR-2 tyrosine kinase.[17]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central signaling cascade that regulates cell cycle progression, proliferation, and apoptosis.[3] Its dysregulation is a common feature in many cancers. Pyrazole derivatives have been designed to target key components of this pathway, such as PI3K itself.[17]

Conclusion and Future Outlook

The pyrazole scaffold remains a highly productive pharmacophore in the ongoing search for novel therapeutic agents.[1][2] Advances in synthetic methodologies continue to expand the accessible chemical space for pyrazole derivatives, enabling the fine-tuning of their pharmacological profiles.[21][22] Future research will likely focus on developing highly selective inhibitors for specific kinase isoforms or protein-protein interactions to enhance efficacy and minimize off-target effects. The integration of computational methods, such as molecular docking and network pharmacology, will further accelerate the design and optimization of the next generation of pyrazole-based drugs.[5]

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. jocpr.com [jocpr.com]

- 15. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. chemrevlett.com [chemrevlett.com]

- 22. researchgate.net [researchgate.net]

Theoretical Investigation of 3-(1H-pyrazol-1-yl)benzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical investigation into the molecular properties of 3-(1H-pyrazol-1-yl)benzoic acid. This compound, featuring a pyrazole ring linked to a benzoic acid moiety, is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with these functional groups. This document outlines the computational methodologies employed to elucidate its structural, spectroscopic, and electronic characteristics, presenting expected quantitative data in a structured format for clarity and comparative analysis.

Introduction

This compound is a heterocyclic compound with potential applications in drug design and as a ligand in coordination chemistry. Theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for understanding its fundamental properties at the molecular level. These computational studies provide valuable insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures, which can guide further experimental work and application-oriented research. This guide details the theoretical framework and expected outcomes of such an investigation.

Computational Methodology

The theoretical analysis of this compound is typically performed using quantum chemical calculations within the framework of Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for such studies, often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. The resulting vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions.

Spectroscopic and Electronic Properties

Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical predictions of electronic transitions, which correspond to UV-Visible absorption spectra, are typically obtained using Time-Dependent DFT (TD-DFT) calculations.

Frontier Molecular Orbital (FMO) analysis is conducted to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface is also calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Predicted Molecular Properties

Based on DFT calculations performed on analogous pyrazole and benzoic acid derivatives, the following tables summarize the expected quantitative data for this compound.

Optimized Geometric Parameters

The optimized structure of this compound would reveal the planarity and relative orientation of the pyrazole and benzoic acid rings. Key bond lengths and angles are presented in Table 1.

Table 1: Selected Optimized Bond Lengths and Bond Angles of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118 - 122 |

| C-N (pyrazole) | 1.34 - 1.38 | C-N-N (pyrazole) | 106 - 112 |

| N-N (pyrazole) | 1.35 | C-C-N | 120 - 125 |

| C-C (carboxyl) | 1.48 | O-C-O (carboxyl) | 123 |

| C=O (carboxyl) | 1.22 | C-C-O | 117 |

| C-O (carboxyl) | 1.35 |

Predicted Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared spectrum. Key vibrational modes and their expected wavenumbers are listed in Table 2.

Table 2: Predicted Major Vibrational Frequencies of this compound (Illustrative Data)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3400 - 3200 (broad) |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C=O stretch (Carboxylic acid) | ~1700 |

| C=C and C=N stretch (Ring) | 1600 - 1500 |

| C-N stretch | 1300 - 1100 |

| O-H bend (Carboxylic acid) | ~1400 |

| C-H bend (Aromatic) | 900 - 700 |

Electronic Properties

The electronic properties, including HOMO-LUMO energies and the energy gap, are crucial for understanding the molecule's reactivity and electronic transitions.

Table 3: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the theoretical investigation of this compound.

Molecular structure of this compound.

Workflow for the theoretical investigation of molecular properties.

Conclusion

The theoretical investigation of this compound through DFT calculations provides a foundational understanding of its structural, vibrational, and electronic properties. The methodologies outlined in this guide represent a standard and effective approach for characterizing such molecules computationally. The predicted data on geometry, vibrational modes, and electronic structure serve as a valuable resource for interpreting experimental results and for the rational design of new molecules with desired properties for applications in drug development and materials science. This in-silico approach is an indispensable tool in modern chemical research, accelerating the discovery and development of novel chemical entities.

Exploring the Chemical Space of Pyrazole-Substituted Benzoic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a benzoic acid moiety, these derivatives present a unique chemical space with significant therapeutic potential, particularly in oncology and inflammatory diseases.[2] This technical guide provides an in-depth exploration of pyrazole-substituted benzoic acids, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological evaluation, and mechanisms of action. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and research workflows to facilitate further investigation and development in this promising area of drug discovery.

Data Presentation: Biological Activities

The biological activities of pyrazole-substituted benzoic acids are diverse, with significant efforts focused on their anticancer and anti-inflammatory properties. The following tables summarize the quantitative data for representative compounds from these classes.

Table 1: Anticancer Activity of Pyrazole-Substituted Benzoic Acid Derivatives

| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1 | PI3 Kinase Inhibitor | MCF7 | Breast | 0.25 | [3] |

| 2 | CDK2 Inhibitor | HepG2 | Liver | 10.05 | [3] |

| 3 | Pyrazolo[4,3-c]pyridine | MCF7 | Breast | 1.937 (µg/mL) | [3] |

| 4 | Pyrazolo[4,3-c]pyridine | HCT116 | Colon | 2.914 (µg/mL) | [3] |

| 5 | Benzothiazole Hybrid | A549 | Lung | 3.17 - 6.77 | [3] |

| 6 | Haspin Kinase Inhibitor | HCT116 | Colon | 1.7 | [3] |

| 7 | PIM-1 Inhibitor | HCT116 | Colon | 1.51 | [3] |

| 8 | Indole Hybrid | HCT116 | Colon | <23.7 | [3] |

| 9 | Fused Pyrazole | HEPG2 | Liver | 0.31 | [4] |

| 10 | EGFR Inhibitor | - | - | 0.06 | [4] |

| 11 | VEGFR-2 Inhibitor | - | - | 0.22 | [4] |

| 12 | Pyrazolyl Nucleoside | Various | - | 1.18 - 8.18 (GI50) | [5] |

| 13 | Scopoletin-pyrazole hybrid | HCT-116 | Colon | <20 | [1] |

Table 2: Anti-inflammatory Activity of Pyrazole-Substituted Benzoic Acid Derivatives

| Compound ID | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | In vitro COX inhibition | - | - | [6] |

| Compound 5u | COX-2 | In vitro COX inhibition | 1.79 | 74.92 | [7] |

| Compound 5s | COX-2 | In vitro COX inhibition | - | 72.95 | [7] |

| Compound 5r | COX-2 | In vitro COX inhibition | - | 64.40 | [7] |

| Compound 5f | COX-2 | In vitro COX inhibition | 1.50 | - | [8] |

| Compound 6f | COX-2 | In vitro COX inhibition | 1.15 | - | [8] |

| Compound 2g | Lipoxygenase | In vitro LOX inhibition | 80 | - | [9] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the synthesis and evaluation of novel chemical entities. This section provides representative methodologies for the preparation and biological testing of pyrazole-substituted benzoic acids.

Chemical Synthesis: Representative Synthesis of a 4-(Pyrazol-1-yl)benzoic Acid Derivative

This protocol describes a general two-step synthesis involving a Knorr-type pyrazole formation followed by functionalization, a common strategy for accessing this chemical space.

Step 1: Synthesis of Pyrazole Aldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds, including hydrazones, to form pyrazole-4-carbaldehydes.[10][11]

-

Materials: Substituted acetophenone hydrazone, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl3), Dichloromethane (DCM), Sodium bicarbonate, Water, Ethanol.

-

Procedure:

-

To a stirred solution of the substituted acetophenone hydrazone (1.0 eq) in DMF (5-10 volumes) at 0°C, slowly add POCl3 (2.0-3.0 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Stir the mixture until the solid product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain the crude pyrazole-4-carbaldehyde, which can be further purified by recrystallization from ethanol.[11]

-

Step 2: Synthesis of Pyrazole-Substituted Benzoic Acid via Reductive Amination

Reductive amination is a robust method to introduce amine functionalities, which can be precursors to various derivatives.[12]

-

Materials: Pyrazole-4-carbaldehyde (from Step 1), Substituted aniline, Toluene, Hantzsch ester, Lithium hydroxide (LiOH), Methanol, Hydrochloric acid (10%).

-

Procedure:

-

A mixture of the pyrazole aldehyde (1.0 eq) and a substituted aniline (1.1 eq) in toluene (20 volumes) is refluxed for 6 hours using a Dean-Stark apparatus to remove water.

-

After cooling the reaction mixture, add the Hantzsch ester (4.0 eq) and continue refluxing for another 6 hours.

-

Upon completion of the reaction, remove most of the toluene using the Dean-Stark apparatus to obtain a solid product.

-

To remove byproducts, heat the solid reaction mixture with LiOH (8.0 eq) in methanol at 80°C.

-

Add 10% HCl to precipitate the solid product.

-

Wash the precipitate thoroughly with water and dry under vacuum to obtain the pure 4-(pyrazol-1-yl)benzoic acid derivative.[12]

-

Biological Evaluation

a) In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13]

-

Materials: Human cancer cell lines (e.g., MCF-7, HCT116), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[14]

-

Treat the cells with various concentrations of the pyrazole-substituted benzoic acid derivatives for 48-72 hours.[14] Include a vehicle control (DMSO).

-

After the treatment period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[14]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Shake the plate for 15 minutes at 37°C.[14]

-

Measure the absorbance at 492 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

b) In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

-

Materials: Purified recombinant kinase, Specific kinase substrate, Kinase assay buffer, ATP, Test compounds (dissolved in DMSO), ADP-Glo™ Kinase Assay kit (or similar), 384-well plates.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the diluted inhibitor compound or DMSO for control wells.

-

Add the kinase-substrate mix in the assay buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ATP remaining using the ADP-Glo™ reagent and a luminometer. The light signal is inversely proportional to kinase activity.[15]

-

c) In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][17]

-

Materials: Wistar or Sprague-Dawley rats, 1% Carrageenan solution in saline, Test compounds, Vehicle (e.g., 1% Tween-80 solution), Standard drug (e.g., Indomethacin), Plethysmometer.

-

Procedure:

-

Administer the test compounds or the standard drug orally to the rats. The control group receives the vehicle.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][18]

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

Mandatory Visualizations

Workflow for Drug Discovery of Pyrazole-Substituted Benzoic Acids

Signaling Pathway: Inhibition of EGFR/VEGFR Signaling by Pyrazole Derivatives

References

- 1. srrjournals.com [srrjournals.com]

- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. inotiv.com [inotiv.com]

- 17. researchgate.net [researchgate.net]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Initial Toxicity Screening of 3-(1H-pyrazol-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data and standardized testing protocols relevant to the initial toxicity screening of 3-(1H-pyrazol-1-yl)benzoic acid. It is important to note that specific experimental toxicity data for this compound is limited in publicly available literature. Therefore, this guide also includes data from structurally related pyrazole derivatives to provide a broader context for potential toxicological profiles. All laboratory work should be conducted in accordance with institutional and regulatory guidelines.

Hazard Identification and Classification

Based on available safety data sheets, this compound and its derivatives are classified under the Globally Harmonized System (GHS) with the following hazard statements.

Table 1: GHS Hazard Classification for Pyrazole Benzoic Acid Derivatives

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed.[1] |

| Skin Irritation, Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation.[2][3] |

In Vitro Toxicity Assessment

An initial toxicity screening of a novel compound typically involves a battery of in vitro assays to assess its potential for cytotoxicity and genotoxicity.

Cytotoxicity

The cytotoxic potential of a compound is often evaluated by measuring its effect on cell viability and proliferation in various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

Table 2: Cytotoxicity (IC50) of Structurally Related Pyrazole Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 24 hours | 14.97 | [4] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 48 hours | 6.45 | [4] |

| Pyrazole-Oxindole Conjugate 6h | Jurkat (T-cell Leukemia) | 48 hours | 4.36 | [5] |

| Indolo-pyrazole derivative 6c | SK-MEL-28 (Melanoma) | Not Specified | 3.46 | [6] |

| Indolo-pyrazole derivative 6c | HCT-116 (Colon Cancer) | Not Specified | 9.02 | [6] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 5 | HepG2 (Liver Cancer) | Not Specified | 13.14 | [7] |